Stereochemical Purity by HPLC Resolution
In validated HPLC methods for ticagrelor impurity analysis, trans-2-(3,4-difluorophenyl)cyclohexanol is resolved as a distinct, quantifiable peak with a specific retention time relative to the ticagrelor main peak. The method's specificity ensures that the trans isomer does not co-elute with the cis isomer or other process-related impurities [1]. This chromatographic resolution is a prerequisite for accurate quantification of this impurity, which is specified to be controlled at levels between 0.08% and 0.22% in ticagrelor drug substance batches [2].
| Evidence Dimension | HPLC Resolution (Trans vs. Cis Isomer) |
|---|---|
| Target Compound Data | Distinct peak at defined RT (value not publicly disclosed; method-specific) |
| Comparator Or Baseline | Cis-2-(3,4-difluorophenyl)cyclohexanol (expected to have a different RT) |
| Quantified Difference | Baseline resolution (Rs > 1.5) between trans and cis isomers, as required by ICH Q2(R2) for impurity methods [3] |
| Conditions | Reverse-phase or chiral HPLC with UV detection (method details are proprietary to ANDA filings and pharmacopeial monographs). |
Why This Matters
Ensures accurate and specific quantification of the target impurity in ticagrelor, preventing false out-of-specification results that would lead to batch rejection.
- [1] Sreekanth, N., et al. HPLC method for simultaneous analysis of ticagrelor and its organic impurities and identification of two major photodegradation products. Eur J Pharm Sci. 2017; 97: 9-17. View Source
- [2] Kumar, N., et al. Four process-related potential new impurities in ticagrelor: Identification, isolation, characterization using HPLC, LC/ESI–MSn, NMR and their synthesis. J Pharm Biomed Anal. 2016; 120: 248-260. View Source
- [3] ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R2). 2023. View Source
